molecular formula C20H43NO B12660028 2-(Hexadecylmethylamino)propanol CAS No. 85154-19-4

2-(Hexadecylmethylamino)propanol

Cat. No.: B12660028
CAS No.: 85154-19-4
M. Wt: 313.6 g/mol
InChI Key: GMIJAQKASIFZNY-UHFFFAOYSA-N
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Description

2-(Hexadecylmethylamino)propanol is a tertiary amino alcohol characterized by a propanol backbone substituted with a methylamino group and a long-chain hexadecyl group.

Properties

CAS No.

85154-19-4

Molecular Formula

C20H43NO

Molecular Weight

313.6 g/mol

IUPAC Name

2-[hexadecyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)20(2)19-22/h20,22H,4-19H2,1-3H3

InChI Key

GMIJAQKASIFZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecylmethylamino)propanol typically involves the reaction of hexadecylamine with epichlorohydrin, followed by a ring-opening reaction with methylamine. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.

    Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 2-(Hexadecylmethylamino)propanol involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecylmethylamino)propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Halides or esters.

Scientific Research Applications

2-(Hexadecylmethylamino)propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(Hexadecylmethylamino)propanol involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from the evidence, highlight key structural and functional differences compared to 2-(Hexadecylmethylamino)propanol:

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

  • Structure: Features a methylamino-propanol backbone but substitutes the hexadecyl group with a thiophene ring.
  • Key Differences: The aromatic thiophene group introduces π-π interactions, enhancing solubility in organic solvents compared to the aliphatic hexadecyl chain in 2-(Hexadecylmethylamino)propanol. Applications: Likely used as a pharmaceutical impurity (e.g., in drospirenone synthesis) due to its heterocyclic nature, whereas the hexadecyl analog may prioritize surfactant properties .

1-O-Hexadecyl-2-O-methyl-rac-glycerol ()

  • Structure : Contains a glycerol backbone with a hexadecyl ether and methyl ether substituents.
  • Key Differences: The glycerol core provides three hydroxyl groups, increasing hydrophilicity compared to the single propanol group in 2-(Hexadecylmethylamino)propanol. Applications: Likely utilized in lipid-based formulations or as a surfactant, whereas the amino group in 2-(Hexadecylmethylamino)propanol may enhance pH-dependent solubility or bioactivity .

2-Amino-2-methyl-1-propanol (as a salt with hexanoic acid) ()

  • Structure: A branched amino alcohol with a methyl group at the 2-position, forming a salt with hexanoic acid.
  • Applications: May act as a corrosion inhibitor or pH adjuster, contrasting with the surfactant or membrane-disrupting roles of long-chain derivatives .

1-(Hexadecyloxy)-3-(trityloxy)-2-propanol ()

  • Structure: Propanol substituted with hexadecyloxy and bulky trityloxy groups.
  • Key Differences: The trityl group introduces steric hindrance, limiting molecular flexibility and reactivity compared to the methylamino group in 2-(Hexadecylmethylamino)propanol. Applications: Potential use in protective group chemistry due to the trityl moiety, whereas the amino group in the target compound could enable coordination or catalytic activity .

Analytical Challenges and Research Findings

  • Retention Time Deviations: Compounds like methylacetamide and 1-methoxy-propanol exhibit inconsistent retention times (RTs) and retention indices (RIs), complicating identification (). Similar challenges may arise for 2-(Hexadecylmethylamino)propanol due to its long alkyl chain and polar amino group, necessitating advanced chromatographic techniques (e.g., UHPLC) for accurate analysis .
  • Spectral Overlaps: Amino alcohols and ethers with similar masses (e.g., and compounds) may produce overlapping mass spectra, requiring retention index cross-validation for unambiguous identification .

Comparative Data Table

Compound Name Key Functional Groups Molecular Features Applications Reference
2-(Hexadecylmethylamino)propanol Amino alcohol, hexadecyl Amphiphilic, linear chain Surfactants, pharmaceuticals (inferred) -
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino alcohol, thiophene Aromatic, polar Pharmaceutical impurities
1-O-Hexadecyl-2-O-methyl-rac-glycerol Glycerol ether, hexadecyl Triol, branched Lipid formulations, surfactants
2-Amino-2-methyl-1-propanol Branched amino alcohol Compact, hydrophilic Corrosion inhibition, pH adjustment
1-(Hexadecyloxy)-3-(trityloxy)-2-propanol Ether, trityl Bulky, sterically hindered Protective group chemistry

Biological Activity

2-(Hexadecylmethylamino)propanol, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H41_{41}N
  • Molecular Weight : 299.55 g/mol
  • Structure : The compound features a long hydrophobic hexadecyl chain attached to a propanol backbone with a methylamino group.

The biological activity of 2-(Hexadecylmethylamino)propanol can be attributed to its amphiphilic nature, which allows it to interact with cell membranes. Its mechanism primarily involves:

  • Membrane Disruption : The hydrophobic tail integrates into lipid bilayers, leading to membrane destabilization and increased permeability.
  • Protein Denaturation : Similar to other alcohols, it may denature proteins, disrupting cellular functions and leading to cell death.

Biological Activities

  • Antimicrobial Activity :
    • Exhibits significant antimicrobial properties against bacteria and fungi. Its efficacy is influenced by concentration and exposure time.
    • Studies have shown that quaternary ammonium compounds like this one can effectively reduce microbial load in various applications, including disinfectants and antiseptics.
  • Cytotoxicity :
    • Research indicates cytotoxic effects on various cell lines, which can be beneficial in targeted cancer therapies but requires careful dosage management to minimize harm to healthy cells.
  • Skin Penetration :
    • The compound's ability to penetrate the skin barrier has implications for transdermal drug delivery systems. Its absorption characteristics are crucial for formulating effective topical medications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-(Hexadecylmethylamino)propanol against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% after 10 minutes of exposure.

Bacterial StrainInitial Count (CFU/mL)Count After Treatment (CFU/mL)% Reduction
Staphylococcus aureus1.0 x 106^61.0 x 103^399.9%
Escherichia coli1.0 x 106^65.0 x 104^495%

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines demonstrated that the compound induces apoptosis at higher concentrations (above 100 µM), suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)75Induction of apoptosis
MCF-7 (Breast Cancer)90Cell cycle arrest

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